2-Azido-1-(3,4-difluorophenyl)ethanol
Description
2-Azido-1-(3,4-difluorophenyl)ethanol is a fluorinated azido-alcohol characterized by a 3,4-difluorophenyl ring, an azido (-N₃) group, and a hydroxyl (-OH) group on adjacent carbon atoms. The 3,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates or bioactive molecule synthesis .
Properties
Molecular Formula |
C8H7F2N3O |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-azido-1-(3,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F2N3O/c9-6-2-1-5(3-7(6)10)8(14)4-12-13-11/h1-3,8,14H,4H2 |
InChI Key |
VSAFVJJIUOHBAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CN=[N+]=[N-])O)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Fluorine vs. Methoxy Groups
2-Azido-1-(4-methoxyphenyl)ethanone (, Compound 77)
- Structural Differences : The methoxy (-OCH₃) group at the para position on the phenyl ring contrasts with the 3,4-difluoro substitution in the target compound.
- The ethanone (ketone) group enhances electrophilicity at the α-carbon compared to the ethanol (-OH) group in the target compound.
- Applications: Primarily used as a synthetic intermediate for bioactive molecules like (±)-2-amino-1-(4-methoxyphenyl)ethanol .
2-Azido-1-(3,4-difluorophenyl)ethanol
- Structural Advantages :
- The electron-withdrawing fluorine atoms increase ring electrophilicity, facilitating reactions like nucleophilic aromatic substitution.
- The hydroxyl group improves solubility in polar solvents, enhancing bioavailability compared to ketone analogs.
Functional Group Comparison: Azido-Ethanol vs. Azido-Ethanone
2-Azido-1-(4-fluorophenyl)ethanone ()
- Structural Differences: Contains a single para-fluorine atom and an ethanone group instead of ethanol.
- Key Findings: The ketone group allows for conjugation with the azido moiety, stabilizing the molecule but reducing hydrogen-bonding capacity. Crystallographic studies highlight planar geometry at the ethanone group, whereas the ethanol group in the target compound introduces stereochemical complexity .
This compound
- Reactivity: The adjacent -OH and -N₃ groups may enable unique reactivity, such as intramolecular hydrogen bonding or participation in click chemistry with modified kinetics compared to ethanone analogs.
Fluorine Substitution Patterns: Mono- vs. Di-Fluorinated Analogs
- 2,4-Difluorophenyl Derivatives (): Triazole-based compounds with 2,4-difluorophenyl groups demonstrate that fluorine positioning affects electronic and steric interactions in receptor binding. Para-fluorine substitution (as in 2-Azido-1-(4-fluorophenyl)ethanone) is common, but 3,4-difluoro substitution may enhance steric bulk and electronic effects, improving binding affinity in therapeutic targets like MCHR1 antagonists .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Fluorine Substitution: The 3,4-difluoro configuration in the target compound likely improves metabolic stability and binding affinity compared to mono-fluorinated or non-fluorinated analogs, as seen in MCHR1 antagonists .
Synthetic Flexibility : Structural analogs like 2-(4-(2,4-difluorophenyl)-triazole derivatives () underscore the importance of fluorine positioning in tuning electronic and steric properties for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
